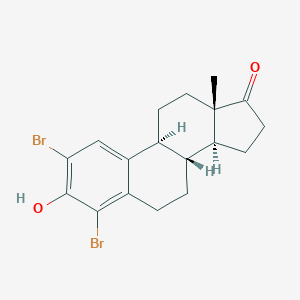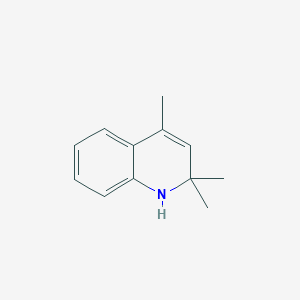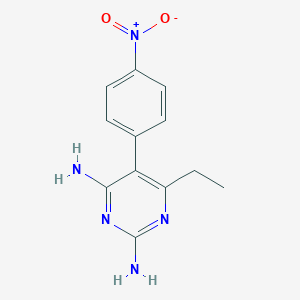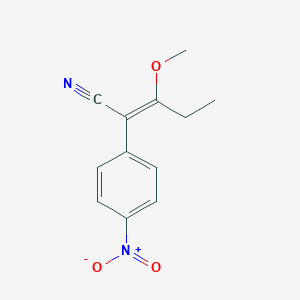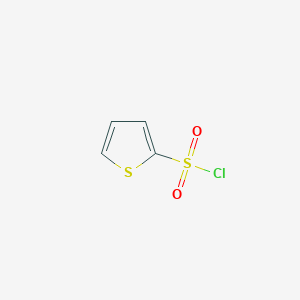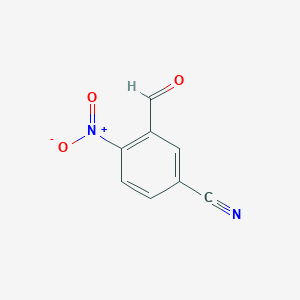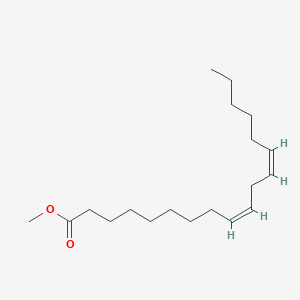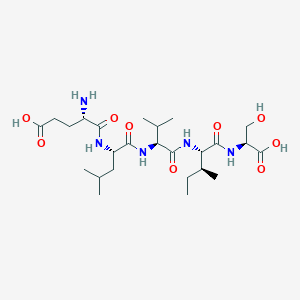
Glutamyl-leucyl-valyl-isoleucyl-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamyl-leucyl-valyl-isoleucyl-serine (ELVIS) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and agriculture. ELVIS is a pentapeptide composed of the amino acids glutamine, leucine, valine, isoleucine, and serine, in that order.
Mécanisme D'action
The mechanism of action of Glutamyl-leucyl-valyl-isoleucyl-serine is not fully understood. However, it has been shown to interact with certain proteins in the body, such as the nuclear factor-kappa B (NF-κB) and toll-like receptor 4 (TLR4). These interactions may be responsible for the anti-inflammatory and antimicrobial properties of Glutamyl-leucyl-valyl-isoleucyl-serine.
Effets Biochimiques Et Physiologiques
Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine has anti-inflammatory and antimicrobial properties. Glutamyl-leucyl-valyl-isoleucyl-serine has also been shown to inhibit the growth of certain cancer cells. In vivo studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine can reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that it is relatively easy to synthesize using SPPS. Glutamyl-leucyl-valyl-isoleucyl-serine is also stable and can be stored for extended periods of time. However, one limitation of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of Glutamyl-leucyl-valyl-isoleucyl-serine. One direction is to further investigate its mechanism of action and how it interacts with proteins in the body. Another direction is to study its potential use as a biomarker for cancer diagnosis and prognosis. Additionally, Glutamyl-leucyl-valyl-isoleucyl-serine could be further studied for its potential use in the development of new antibiotics. Finally, Glutamyl-leucyl-valyl-isoleucyl-serine could be used as a model peptide to study protein-protein interactions and develop new drugs that target specific proteins.
Méthodes De Synthèse
Glutamyl-leucyl-valyl-isoleucyl-serine can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the stepwise addition of protected amino acids to a growing peptide chain. The peptide chain is attached to a solid support, which allows for easy purification of the final product.
Applications De Recherche Scientifique
Glutamyl-leucyl-valyl-isoleucyl-serine has been studied extensively for its potential applications in various fields. In medicine, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Glutamyl-leucyl-valyl-isoleucyl-serine has also been studied for its potential use as a biomarker for cancer diagnosis and prognosis. In biotechnology, Glutamyl-leucyl-valyl-isoleucyl-serine has been used as a model peptide to study protein-protein interactions. In agriculture, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
142525-11-9 |
|---|---|
Nom du produit |
Glutamyl-leucyl-valyl-isoleucyl-serine |
Formule moléculaire |
C25H45N5O9 |
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H45N5O9/c1-7-14(6)20(24(37)28-17(11-31)25(38)39)30-23(36)19(13(4)5)29-22(35)16(10-12(2)3)27-21(34)15(26)8-9-18(32)33/h12-17,19-20,31H,7-11,26H2,1-6H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)(H,32,33)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1 |
Clé InChI |
MJWYCUZCRGLCBD-BGZMIMFDSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Autres numéros CAS |
142525-11-9 |
Séquence |
ELVIS |
Synonymes |
ELVIS Glu-Leu-Val-Ile-Ser glutamyl-leucyl-valyl-isoleucyl-serine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



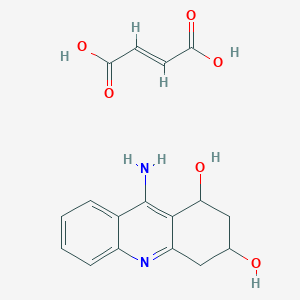

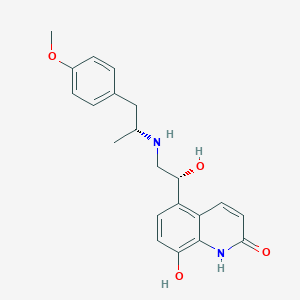
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

